CXCR2 Antagonism: 6.6-Fold Superior Functional Potency Over Triazolo[4,5-d]pyrimidine in Calcium Mobilization Assays
In a direct head-to-head scaffold-hopping study by Van Hoof et al. (2022), fourteen bicyclic heteroaromatic systems were evaluated in parallel CXCR2 binding and calcium mobilization assays. The isoxazolo[5,4-d]pyrimidine derivative 25 exhibited a CXCR2 binding IC₅₀ of <50 nM and a calcium mobilization IC₅₀ of 0.1 μM. By comparison, the triazolo[4,5-d]pyrimidine analogue 19 showed comparable binding affinity (<50 nM) but a 6.6-fold weaker functional antagonism (calcium mobilization IC₅₀ = 0.66 μM), while the reference thiazolo[4,5-d]pyrimidine 7 was 2.7-fold less potent (IC₅₀ = 0.27 μM) [1]. This differential between binding and functional activity indicates that the isoxazolo[5,4-d]pyrimidine scaffold engenders a distinct signaling bias at the CXCR2 receptor that is not captured by receptor occupancy alone [1].
| Evidence Dimension | CXCR2 calcium mobilization functional antagonism (IC₅₀) |
|---|---|
| Target Compound Data | Isoxazolo[5,4-d]pyrimidine (compound 25): IC₅₀ = 0.1 μM; binding IC₅₀ < 50 nM |
| Comparator Or Baseline | Triazolo[4,5-d]pyrimidine (compound 19): IC₅₀ = 0.66 μM; Thiazolo[4,5-d]pyrimidine (compound 7): IC₅₀ = 0.27 μM |
| Quantified Difference | 6.6-fold more potent than triazolo[4,5-d]pyrimidine; 2.7-fold more potent than thiazolo[4,5-d]pyrimidine in functional assay |
| Conditions | Calcium mobilization assay using U87 glioblastoma cells expressing human CXCR2; binding assay using Alexa Fluor 647-labeled human CXCL8 |
Why This Matters
For CXCR2-targeted drug discovery, the isoxazolo[5,4-d]pyrimidine scaffold provides the most potent functional antagonism among 14 cycled heteroaromatic systems tested, offering a quantifiable advantage in reducing CXCL8-mediated calcium signaling at lower concentrations than triazolo or thiazolo analogs.
- [1] Van Hoof M, Boon K, Van Loy T, Schols D, Dehaen W. Identification of novel chemotypes as CXCR2 antagonists via a scaffold hopping approach from a thiazolo[4,5-d]pyrimidine. Eur J Med Chem. 2022;235:114268. doi:10.1016/j.ejmech.2022.114268. Table 1: isoxazolo[5,4-d]pyrimidine 25 binding IC₅₀ < 50 nM, calcium mobilization IC₅₀ = 0.1 μM; triazolo[4,5-d]pyrimidine 19 binding IC₅₀ < 50 nM, calcium mobilization IC₅₀ = 0.66 μM; thiazolo[4,5-d]pyrimidine 7 IC₅₀ = 0.13 μM (binding) and 0.27 μM (calcium). View Source
